3-Methyl-2-pentanol
Overview
Description
3-Methyl-2-pentanol, also known as 3-methylpentan-2-ol, is an organic chemical compound with the molecular formula C6H14O. It is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents such as ethanol and diethyl ether. This compound is commonly used in the synthesis of other chemicals and has been identified as a component of hops .
Mechanism of Action
Target of Action
3-Methyl-2-pentanol, a secondary alcohol , primarily targets the central nervous system (CNS) . It is known to alter the spatial relation between the hydrophobic agonist binding site and the allosteric site .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds . This interaction results in changes in the spatial relation between the hydrophobic agonist binding site and the allosteric site . This alteration can influence the activity of the target proteins and enzymes, leading to changes in cellular functions.
Biochemical Pathways
It’s known that alcohols like this compound can be involved in various metabolic pathways . For instance, they can be synthesized through the reaction of Grignard reagents with carbonyl compounds . They can also undergo oxidation reactions .
Pharmacokinetics
Like other alcohols, it is likely to be rapidly absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys . Its bioavailability would be influenced by these processes.
Result of Action
The molecular and cellular effects of this compound’s action include potential CNS depression when ingested in large amounts . It may also cause irritation to the skin, eyes, and respiratory tract .
Action Environment
Environmental factors such as temperature and pH could influence the action, efficacy, and stability of this compound. For instance, it forms explosive mixtures with air at elevated temperatures . Also, its reactivity and stability might be affected by the presence of other reactive substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-pentanol can be synthesized through several methods:
Methylation of 2-pentanol: This involves reacting a suspension of 2-pentanol with a methylating agent.
Addition Reaction: Another method involves the sulfuric acid-catalyzed addition reaction of 2-pentanol and methylene alkane.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 3-methyl-2-pentanone. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-pentanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form 3-methylpentane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are often used in substitution reactions.
Major Products:
Oxidation: 3-Methyl-2-pentanone
Reduction: 3-Methylpentane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-pentanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is studied for its role in the metabolic pathways of certain microorganisms.
Medicine: It is used in the synthesis of pharmaceuticals and as a potential biomarker for exposure to certain chemicals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
3-Methyl-2-pentanol can be compared with other similar compounds such as:
2-Methyl-2-pentanol: This compound has a similar structure but differs in the position of the methyl group.
3-Methyl-3-pentanol: This compound has the methyl group attached to the third carbon atom instead of the second.
2-Methyl-3-pentanol: This compound has the methyl group attached to the second carbon atom and the hydroxyl group on the third carbon.
Uniqueness: this compound is unique due to its specific structural arrangement, which influences its physical and chemical properties. Its position of the hydroxyl and methyl groups makes it distinct from its isomers and affects its reactivity and applications.
Properties
IUPAC Name |
3-methylpentan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBBWHRUSXUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862204 | |
Record name | 3-Methylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565-60-6, 1502-93-8 | |
Record name | 3-Methyl-2-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpentan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | threo-3-Methylpentan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYL-2-PENTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Methylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-methyl-2-pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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